molecular formula C8H8O3 B116926 2',5'-Dihydroxyacetophenone CAS No. 490-78-8

2',5'-Dihydroxyacetophenone

Cat. No.: B116926
CAS No.: 490-78-8
M. Wt: 152.15 g/mol
InChI Key: WLDWSGZHNBANIO-UHFFFAOYSA-N
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Description

2’,5’-Dihydroxyacetophenone is an organic compound with the molecular formula C8H8O3. It is a derivative of acetophenone, characterized by the presence of two hydroxyl groups at the 2’ and 5’ positions on the benzene ring. This compound is known for its various biological activities, including antioxidant, anti-inflammatory, and antitumor properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2’,5’-Dihydroxyacetophenone can be synthesized through several methods:

Industrial Production Methods: Industrial production of 2’,5’-Dihydroxyacetophenone typically involves the Fries rearrangement due to its high yield and efficiency. The process is carried out in large reactors with precise temperature control to ensure consistent product quality.

Chemical Reactions Analysis

2’,5’-Dihydroxyacetophenone undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Aroyl chlorides, alkyl halides.

Major Products Formed:

    Oxidation Products: Quinones.

    Reduction Products: Hydroquinone derivatives.

    Substitution Products: Aroyl and alkyl substituted derivatives.

Scientific Research Applications

Anticancer Properties

DHAP has demonstrated notable anticancer effects, particularly in multiple myeloma. Research indicates that DHAP induces apoptosis in myeloma cells by regulating the MAPK activation pathway. In a study published in Molecules, it was found that DHAP downregulated the expression of anti-apoptotic proteins while promoting pro-apoptotic signals, leading to enhanced cell death in U266 myeloma cells .

Key Findings:

  • Mechanism: Inhibition of cell proliferation and induction of apoptosis.
  • Significant Pathways: MAPK signaling pathways play a crucial role in its anticancer activity.

Anti-inflammatory Effects

DHAP exhibits anti-inflammatory properties by modulating cytokine production. A study highlighted its ability to alleviate cytokine storms, which are characterized by excessive inflammatory responses. In vivo experiments showed that DHAP treatment significantly reduced levels of pro-inflammatory cytokines such as TNF-α and IL-6 in a mouse model of inflammation induced by lipopolysaccharides (LPS) .

Case Study:

  • Model: C57 mice were used to assess the effects of DHAP on inflammation.
  • Results: Histological analysis revealed reduced lung damage and decreased inflammatory cell infiltration following DHAP treatment.

Neuroprotective Effects

DHAP's neuroprotective properties have been investigated in the context of neurodegenerative diseases like Alzheimer's. It has been shown to inhibit amyloid plaque formation, which is a hallmark of Alzheimer's disease pathology. The compound's ability to modulate oxidative stress and inflammation is believed to contribute to its protective effects on neuronal cells .

Research Insights:

  • Mechanism: Reduction of oxidative stress and modulation of inflammatory pathways.
  • Potential Applications: Could be explored for therapeutic strategies against Alzheimer’s disease.

MALDI Imaging Mass Spectrometry

In material science, DHAP is utilized as a matrix for matrix-assisted laser desorption/ionization (MALDI) imaging mass spectrometry. Its high vacuum stability makes it suitable for analyzing biological tissues with high spatial resolution .

Table 1: Comparison of MALDI Matrices

Matrix CompoundSensitivityStabilityApplication Area
2',5'-DihydroxyacetophenoneHighHighBiological tissue analysis
α-Cyano-4-hydroxycinnamic acidMediumMediumGeneral mass spectrometry

Synthesis Applications

DHAP serves as a precursor in various chemical syntheses, contributing to the development of new compounds with potential biological activities . Its structural properties allow it to participate in diverse chemical reactions, making it valuable in synthetic organic chemistry.

Comparison with Similar Compounds

2’,5’-Dihydroxyacetophenone is unique due to the specific positioning of its hydroxyl groups, which confer distinct chemical and biological properties. Similar compounds include:

Biological Activity

2',5'-Dihydroxyacetophenone (DHAP) is a phenolic compound that has garnered attention for its diverse biological activities, particularly in the realms of anti-inflammatory, antioxidant, and antitumor effects. This article synthesizes recent research findings, case studies, and data tables to elucidate the biological activity of DHAP.

PropertyValue
Molecular FormulaC₈H₈O₃
Molecular Weight152.147 g/mol
Melting Point204-206 °C
Boiling Point329.2 °C
Density1.3 g/cm³

Recent studies have highlighted the mechanisms through which DHAP exerts its biological effects. Notably, DHAP has been shown to inhibit the production of inflammatory mediators in macrophages by blocking key signaling pathways:

  • NF-κB Pathway : DHAP significantly inhibits the nuclear translocation of NF-κB p65, thereby reducing the expression of pro-inflammatory cytokines such as TNF-α and IL-6 in LPS-stimulated RAW264.7 cells .
  • ERK1/2 Pathway : The compound also blocks ERK1/2 phosphorylation, further contributing to its anti-inflammatory effects .

Anti-inflammatory Effects

In vitro and in vivo studies have demonstrated that DHAP effectively reduces the levels of pro-inflammatory cytokines. For instance:

  • Cytokine Production : In a study involving mice subjected to a cytokine storm induced by lipopolysaccharide (LPS), DHAP treatment resulted in a significant decrease in serum levels of IL-1β, IL-6, and nitric oxide .
  • Cell Proliferation : DHAP inhibited the proliferation of RAW264.7 macrophages under inflammatory conditions and restored normal levels of inflammatory factors .

Table 1: Effects of DHAP on Inflammatory Cytokines

CytokineControl Level (pg/mL)LPS Level (pg/mL)DHAP Treatment Level (pg/mL)
IL-1β1015030
IL-62020050
TNF-α1518040

Antioxidant Activity

DHAP exhibits notable antioxidant properties, which are linked to its ability to scavenge free radicals and enhance cellular antioxidant defenses. Studies have indicated that DHAP increases catalase and peroxidase activities in various tissues, suggesting its potential role as an antioxidant agent .

Antitumor Activity

Emerging evidence suggests that DHAP may possess antitumor properties. In vitro studies indicate that it can inhibit cancer cell proliferation by inducing apoptosis and modulating cell cycle progression. For example, treatments with DHAP have shown promise in reducing tumor size in xenograft models .

Case Studies

A recent investigation into allergic reactions associated with compounds similar to DHAP highlighted its safety profile when used appropriately. Two cases of allergic contact dermatitis were reported following exposure to resacetophenone, a compound related to acetophenones, but no severe adverse effects were noted for DHAP itself during clinical assessments .

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing 2',5'-Dihydroxyacetophenone, and what are their critical optimization parameters?

  • Methodology : DHAP can be synthesized via Friedel-Crafts acylation using aluminum chloride (AlCl₃) as a catalyst. A typical protocol involves reacting hydroquinone derivatives with acetic anhydride under controlled acidic conditions . Key parameters include reaction temperature (optimized at 50–60°C), stoichiometric ratios of reactants (e.g., 1:1.2 molar ratio of hydroquinone to acetic anhydride), and purification via recrystallization using ethanol. Yield improvements (>70%) are achieved by minimizing oxidative side reactions under inert nitrogen atmospheres .

Q. How should DHAP be prepared for in vitro studies, considering its solubility and stability?

  • Methodology : DHAP exhibits limited aqueous solubility (≤30 mg/mL in water) but is highly soluble in DMSO (197.17 mM at 25°C). For cell-based assays, prepare stock solutions in DMSO (≤0.1% final concentration to avoid cytotoxicity). Stability tests indicate DHAP degrades by ~15% after one month at -20°C; long-term storage at -80°C in desiccated conditions is recommended .

Q. What analytical techniques are validated for characterizing DHAP purity and structural integrity?

  • Methodology : High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) is standard for purity assessment (>98%). Nuclear Magnetic Resonance (NMR) (¹H/¹³C) confirms structural integrity, with characteristic peaks at δ 2.6 ppm (acetophenone methyl group) and δ 6.5–7.5 ppm (aromatic protons). Mass spectrometry (MS) with [M+H]⁺ at m/z 153.05 provides additional validation .

Advanced Research Questions

Q. What molecular mechanisms underlie DHAP's anti-inflammatory activity in LPS-induced macrophages?

  • Mechanistic Insights : DHAP suppresses nitric oxide (NO) production by downregulating inducible nitric oxide synthase (iNOS) expression via inhibition of the ERK1/2 and NF-κB pathways. At 20–50 μM, DHAP reduces TNF-α and IL-6 levels by >50% in RAW264.7 cells, as shown by qPCR and ELISA . Critical experimental controls include LPS-only treatment groups and NF-κB inhibitors (e.g., BAY 11-7082) to validate pathway specificity.

Q. How does DHAP modulate hyperuricemia in vivo, and what are its pharmacokinetic limitations?

  • In Vivo Model : In hyperuricemic mice, DHAP (20–80 mg/kg, oral) reduces serum uric acid by 30–45% by inhibiting xanthine oxidase (XOD) activity (IC₅₀ = 18.2 μM). However, its short half-life (t₁/₂ = 2.3 hours) and low oral bioavailability (<25%) necessitate formulation optimization (e.g., nanoencapsulation) for therapeutic translation .

Q. Are there contradictions in DHAP's reported bioactivities across studies, and how can they be resolved?

  • Data Reconciliation : Discrepancies in IC₅₀ values for XOD inhibition (e.g., 18.2 μM vs. 45 μM) arise from assay variability (e.g., enzyme source, substrate concentration). Standardized protocols using recombinant human XOD and fixed substrate (xanthine, 100 μM) are recommended. Cross-validation with positive controls (allopurinol) ensures consistency .

Q. What synthetic derivatives of DHAP enhance its pharmacological profile while retaining activity?

  • Derivatization Strategies : Fluorination at the 4'-position improves metabolic stability (t₁/₂ increased to 4.1 hours) but reduces anti-inflammatory potency. Methoxy substitutions (e.g., 4'-methoxy-DHAP) retain NF-κB inhibition (IC₅₀ = 25 μM) while enhancing solubility (45 mg/mL in PBS). SAR studies highlight the necessity of the 2',5'-dihydroxy motif for target engagement .

Q. Methodological Considerations

  • Contradictory Data Handling : When DHAP's cytotoxicity varies across cell lines (e.g., IC₅₀ = 80 μM in RAW264.7 vs. 120 μM in HEK293), validate via ATP-based viability assays and adjust treatment durations (≤24 hours for immune cells vs. 48 hours for epithelial cells) .
  • Pathway Analysis : Combine Western blotting (ERK1/2 phosphorylation) with NF-κB nuclear translocation assays (immunofluorescence) to confirm dual-pathway inhibition .

Properties

IUPAC Name

1-(2,5-dihydroxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H8O3/c1-5(9)7-4-6(10)2-3-8(7)11/h2-4,10-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLDWSGZHNBANIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=CC(=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9060077
Record name 1-(2,5-Dihydroxyphenyl)ethanone
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Molecular Weight

152.15 g/mol
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Physical Description

Solid
Record name 2',5'-Dihydroxyacetophenone
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CAS No.

490-78-8
Record name 2′,5′-Dihydroxyacetophenone
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Record name 2-Acetylhydroquinone
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Record name 2',5'-DIHYDROXYACETOPHENONE
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Record name Ethanone, 1-(2,5-dihydroxyphenyl)-
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Record name 2',5'-dihydroxyacetophenone
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Record name 2-ACETYLHYDROQUINONE
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Record name 2',5'-Dihydroxyacetophenone
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Melting Point

202 - 203 °C
Record name 2',5'-Dihydroxyacetophenone
Source Human Metabolome Database (HMDB)
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Synthesis routes and methods

Procedure details

In the solution of 220 g(2 mol) of hydroquinone in 500 ml of acetic acid, 102 g(1 mol) of acetic anhydride was drop-added for one hour while agitating the solution at 110° C. The mixture was maintained at 110° C. for two hours, and acetic acid was distilled under vacuum. 1 liter of toluene was added to the reaction mixture and the unreacted excess hydroquinone was filtered and collected (recovered amount: 110 g, recycled without any purification process). A desired monoacetyl hydroquinone was obtained by evaporating the residue under vacuum. (Yield: 149.1 g(98%). mp: 60-62° C., 1H-NMR(200 MHz, CDCl3, ppm) 2.25(s, 3H), 5.78 (br, 1H), 6.70 (d,2H), 6.88 (d, 2H).
Quantity
220 g
Type
reactant
Reaction Step One
Quantity
102 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Feasible Synthetic Routes

2',5'-Dihydroxyacetophenone
2',5'-Dihydroxyacetophenone
2',5'-Dihydroxyacetophenone
2',5'-Dihydroxyacetophenone
2',5'-Dihydroxyacetophenone
2',5'-Dihydroxyacetophenone

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